molecular formula C10H11NO3S2 B1179280 rubredoxin, Clostridium pasteurianum CAS No. 138635-16-2

rubredoxin, Clostridium pasteurianum

Cat. No.: B1179280
CAS No.: 138635-16-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of Clostridium pasteurianum Rubredoxin

Primary Structure and Sequence Analysis

The rubredoxin from Clostridium pasteurianum possesses a well-defined primary structure consisting of 54 amino acid residues with the complete sequence: MKKYTCTVCGYIYNPEDGDPDNGVNPGTDFKDIPDDWVCPLCGVGKDQFEEVEE. This sequence corresponds to a theoretical molecular weight of approximately 6.11 kilodaltons for the native protein. The primary structure exhibits characteristic features common to all rubredoxins, including the presence of four cysteine residues that serve as metal-binding ligands positioned at specific locations within the polypeptide chain.

The cysteine ligands responsible for iron coordination are strategically located at positions 6, 9, 39, and 42 within the amino acid sequence. These residues are arranged in two distinct cysteine-containing motifs that create the characteristic metal-binding environment. The spacing and positioning of these cysteine residues reflect the evolutionary conservation necessary to maintain the precise geometric requirements for tetrahedral iron coordination. Analysis of the sequence reveals additional conserved features, including glycine residues at positions 10 and 43, which are invariant across all rubredoxin family members and play crucial roles in maintaining proper protein fold and metal center geometry.

The amino acid composition of Clostridium pasteurianum rubredoxin reflects the structural constraints imposed by the small protein size and the requirement to accommodate a stable iron-sulfur cluster. The sequence contains minimal secondary structure-promoting elements, consistent with the protein's predominantly loop-based architecture. The N-terminal methionine residue is typically retained in the mature protein, contributing to the overall stability of the fold. The distribution of charged residues throughout the sequence provides the necessary electrostatic interactions to stabilize the compact three-dimensional structure while maintaining solubility in aqueous environments.

Secondary Structure Motifs and Folding Patterns

The secondary structure of Clostridium pasteurianum rubredoxin is characterized by a predominance of extended loop regions with minimal regular secondary structure elements. The protein fold is primarily stabilized by the coordination of the iron center rather than extensive hydrogen-bonding networks typical of larger proteins. The compact nature of the 54-residue polypeptide chain necessitates a highly constrained folding pattern that positions the four cysteine ligands in optimal geometry for metal coordination.

The rubredoxin fold exhibits a characteristic β-hairpin structure that forms the foundation for the iron-binding site. This structural motif is essential for organizing the cysteine residues into the required tetrahedral arrangement around the iron center. The β-hairpin configuration creates a pseudo-twofold symmetry that is reflected in the positioning of the cysteine pairs (Cys6/Cys9 and Cys39/Cys42), which are located on structurally equivalent loops of the protein. This symmetrical arrangement is fundamental to the protein's function as an electron transfer agent.

The folding pattern of rubredoxin is highly constrained by the metal coordination requirements, resulting in a structure where nearly all residues are surface-exposed due to the small size of the protein. The absence of a well-defined hydrophobic core distinguishes rubredoxins from larger proteins and emphasizes the role of the iron-sulfur cluster as the primary organizing element of the structure. The chelate loops containing the cysteine ligands adopt specific conformations that are stabilized by a network of hydrogen bonds, including interactions between backbone atoms and the conserved glycine residues that provide the necessary flexibility for proper loop positioning.

Tertiary Structure and Iron-Sulfur Cluster Coordination

The tertiary structure of Clostridium pasteurianum rubredoxin is dominated by the central iron-sulfur cluster, which serves as both the functional center and the primary structural organizing element. The protein adopts a compact globular fold with overall dimensions reflecting the constraints imposed by the tetrahedral coordination geometry of the iron center. High-resolution crystallographic studies have revealed the precise three-dimensional arrangement of the polypeptide chain around the metal center, providing detailed insights into the structural basis for the protein's electron transfer properties.

The iron center exhibits tetrahedral coordination geometry with four cysteine sulfur atoms positioned at the vertices of a nearly ideal tetrahedron. The iron-sulfur bond lengths are highly consistent, ranging from 2.2 to 2.3 Angstroms, reflecting the strong covalent character of these interactions. The tetrahedral coordination environment is maintained through precise positioning of the cysteine residues, which are held in place by the protein fold and additional stabilizing interactions with neighboring residues.

The overall protein structure demonstrates remarkable compactness, with the iron-sulfur cluster buried within the protein core but accessible to potential redox partners. The surface topology of the protein is characterized by distinct regions that may facilitate protein-protein interactions during electron transfer processes. The structural integrity of the fold is maintained through a combination of metal coordination, hydrogen bonding, and van der Waals interactions that collectively stabilize the compact architecture necessary for function.

Cysteine Ligand Geometry and Local Symmetry

The geometric arrangement of the four cysteine ligands in Clostridium pasteurianum rubredoxin exhibits remarkable precision that is essential for maintaining the electronic properties of the iron center. The cysteine residues at positions 6, 9, 39, and 42 are positioned to create an approximate local twofold symmetry around the iron atom. This symmetrical arrangement reflects the evolutionary optimization of the protein fold to achieve optimal metal coordination geometry while maintaining structural stability.

The local symmetry is manifested in the pairing of cysteine residues, with Cys6 and Cys9 forming one symmetry-related pair and Cys39 and Cys42 constituting the corresponding pair. The dihedral angles between these cysteine pairs are carefully maintained to preserve the tetrahedral coordination environment. Crystallographic analysis has revealed that the sulfur-iron-sulfur angles deviate only slightly from the ideal tetrahedral angle of 109.5 degrees, demonstrating the precision of the protein scaffold in organizing the metal center.

The conformational constraints imposed by the cysteine ligand geometry extend beyond the immediate coordination sphere to influence the local protein structure. The backbone conformations of the cysteine-containing loops are highly conserved and are stabilized by specific hydrogen-bonding patterns. These interactions include backbone-to-backbone hydrogen bonds and interactions with conserved residues that help maintain the precise positioning required for optimal metal coordination. The geometric precision of the cysteine ligand arrangement is crucial for the protein's redox properties and electron transfer efficiency.

Cysteine Residue Position Coordination Role Local Symmetry Pair
Cys6 6 Iron ligand Paired with Cys9
Cys9 9 Iron ligand Paired with Cys6
Cys39 39 Iron ligand Paired with Cys42
Cys42 42 Iron ligand Paired with Cys39
β-Sheet Topology and Loop Conformations

The β-sheet topology of Clostridium pasteurianum rubredoxin is characterized by a minimal but essential arrangement of extended chain segments that provide the structural framework for iron coordination. The protein contains limited regular secondary structure, with the predominant structural elements being extended loops and turns that position the cysteine ligands in the required tetrahedral geometry. The β-sheet elements present in the structure serve to organize the polypeptide chain and provide stability to the overall fold.

The loop conformations surrounding the iron center are highly constrained and exhibit specific structural features that are conserved across all rubredoxin family members. The chelate loops containing the cysteine residues adopt well-defined conformations that are stabilized by hydrogen bonding networks. These loops include the Thr5-Tyr11 region, which forms a chelate loop that encompasses the Cys6-Cys9 metal-binding segment. The precise conformation of this loop is critical for maintaining proper metal coordination geometry.

The loop regions exhibit varying degrees of flexibility, with some areas showing greater conformational freedom while others are rigidly constrained by the metal coordination requirements. The loops connecting the cysteine-containing segments must maintain specific dihedral angles and backbone conformations to preserve the tetrahedral coordination geometry. Analysis of multiple crystal structures has revealed that these loop conformations are remarkably consistent, indicating the importance of these structural features for protein function and stability.

The topological arrangement of the β-sheet elements and loops creates a unique structural environment that is optimized for electron transfer function. The surface accessibility of the iron center is carefully controlled by the loop conformations, allowing for appropriate interaction with redox partners while maintaining the structural integrity of the metal-binding site. The loop flexibility also provides a mechanism for accommodating small structural changes that may occur during redox cycling.

Mutational Studies of Conserved Residues

Comprehensive mutational studies of Clostridium pasteurianum rubredoxin have provided crucial insights into the structural and functional importance of conserved residues, particularly focusing on the glycine residues at positions 10 and 43 that are invariant across all rubredoxin family members. These investigations have revealed the exquisite sensitivity of the protein structure to even conservative amino acid substitutions and have elucidated the molecular basis for the conservation of specific residues. The results of these studies have significantly advanced understanding of structure-function relationships in small iron-sulfur proteins.

The strategic importance of conserved residues extends beyond the immediate metal coordination sphere to include residues that maintain the precise conformational requirements for optimal iron-sulfur cluster geometry. Glycine residues at positions 10 and 43 are particularly critical because they are adjacent to cysteine ligands at positions 9 and 42, respectively. The unique conformational properties of glycine, which lacks a β-carbon substituent, are essential for avoiding steric clashes that would otherwise destabilize the protein fold and compromise metal coordination.

Mutational analysis has demonstrated that substitutions at these conserved positions can lead to significant structural perturbations that propagate throughout the protein structure. These changes affect not only local conformations but also global stability, redox properties, and metal-binding affinity. The systematic study of these mutations has provided a detailed understanding of how protein structure controls metal center properties and has established important principles for the design of metalloproteins.

Glycine 10 and 43 Substitutions (G10A, G43A, G10VG43A)

The systematic substitution of conserved glycine residues at positions 10 and 43 in Clostridium pasteurianum rubredoxin has been extensively studied through the generation and characterization of specific mutants: G10A, G43A, and the double mutant G10VG43A. These mutations were designed to test the hypothesis that β-carbon substituents at these positions would create steric interference with adjacent peptide carbonyl groups, leading to structural strain and potential destabilization of the iron-sulfur cluster.

The G10A mutant, where glycine 10 is replaced with alanine, maintains overall structural similarity to the native protein while introducing subtle changes in local conformation. Crystallographic analysis reveals that this single amino acid substitution is accommodated without major structural rearrangements, though careful examination shows slight perturbations in the chelate loop region. The crystal structure of G10A is isomorphous with the native protein, adopting the same space group R3 with unit cell parameters a = 64.3 Angstroms and c = 32.9 Angstroms.

The G43A mutant demonstrates similar structural tolerance to the conservative alanine substitution, with crystallographic parameters of a = 64.4 Angstroms and c = 32.8 Angstroms in the same R3 space group. However, the double mutant G10VG43A, which incorporates more bulky valine residues at both positions, exhibits dramatically different crystallization behavior and structural properties. This double mutant crystallizes in a different space group (P43212) with significantly altered unit cell parameters (a = 61.9 Angstroms, c = 80.5 Angstroms) and contains two molecules per asymmetric unit.

The progression from conservative single mutations to more dramatic double mutations illustrates the cumulative effects of steric strain on protein structure. While individual alanine substitutions can be accommodated with minimal perturbation, the introduction of bulkier valine residues at both conserved positions exceeds the structural tolerance of the protein fold and necessitates significant conformational adjustments.

Mutant Space Group Unit Cell a (Å) Unit Cell c (Å) Structural Impact
Native R3 64.3 32.9 Reference structure
G10A R3 64.3 32.9 Minimal perturbation
G43A R3 64.4 32.8 Minor adjustments
G10VG43A P43212 61.9 80.5 Major reorganization
Peptide Bond Inversion and Steric Effects

The most dramatic structural consequence observed in the mutational studies of Clostridium pasteurianum rubredoxin is the peptide bond inversion that occurs in the G10VG43A double mutant. This extraordinary structural rearrangement demonstrates the extreme sensitivity of the protein fold to steric constraints and provides unprecedented insight into the molecular mechanisms by which amino acid substitutions can propagate structural changes throughout a protein.

In the G10VG43A mutant, the substitution of valine at position 10 creates severe steric interference between the β-carbon of Val10 and the carbonyl oxygen of Cys9. To relieve this unfavorable interaction, the protein undergoes a remarkable conformational change in which the 9-10 peptide link inverts its orientation. This peptide bond inversion represents a fundamental alteration in backbone geometry that has far-reaching consequences for the local protein structure and hydrogen bonding network.

The peptide bond inversion is accompanied by the disruption of a critical hydrogen bond between the amide nitrogen of position 10 and the carbonyl oxygen of position 6 (10N-H···O6), which is part of the chelate loop spanning residues Thr5 through Tyr11. This hydrogen bond is essential for maintaining the proper conformation of the metal-binding loop, and its loss significantly destabilizes the local structure. The inversion allows retention of another important hydrogen bond (11N-H···S9) but converts it from a type II to a type I geometry, reflecting the altered backbone conformation.

The steric effects extend beyond the immediate site of mutation to influence the overall packing density of the protein. The conformational changes required to accommodate the bulky valine residues result in a less tightly packed structure with reduced overall stability. These observations demonstrate how conservative-appearing mutations can trigger cascade effects that fundamentally alter protein architecture and highlight the critical importance of conserved residues in maintaining structural integrity.

Impact on Fe-S Cluster Stability

The mutational studies of conserved glycine residues in Clostridium pasteurianum rubredoxin have revealed significant effects on iron-sulfur cluster stability, demonstrating the intimate connection between protein structure and metal center properties. The structural perturbations induced by amino acid substitutions at positions 10 and 43 propagate to the metal-binding site and affect both the geometric and electronic properties of the iron center.

Analysis of the redox properties of the mutant proteins reveals negative shifts in the iron(III)/iron(II) midpoint potentials compared to the native protein. These shifts indicate that the structural changes induced by the mutations destabilize the oxidized form of the iron center relative to the reduced form, effectively making the protein more difficult to oxidize. The magnitude of these potential shifts correlates with the extent of structural perturbation, with the double mutant G10VG43A showing the most significant changes.

The thermal stability studies provide additional evidence for the impact of mutations on metal center stability. Temperature-dependent metal release experiments demonstrate that structural perturbations affect the kinetics of iron dissociation from the protein. The mutations appear to weaken the protein scaffold around the iron center, making the metal more susceptible to temperature-induced release. These effects are particularly pronounced when the mutations induce significant conformational changes, as observed in the G10VG43A double mutant.

Nuclear magnetic resonance studies of cadmium-substituted mutant proteins have provided detailed insights into the electronic environment changes around the metal center. The spectroscopic data reveal alterations in the coordination environment that are consistent with the structural changes observed in crystal structures. These findings demonstrate that even conservative amino acid substitutions can significantly modify the electronic properties of the metal center through subtle changes in coordination geometry and local electrostatic environment.

Protein Variant Redox Potential Change Thermal Stability Structural Perturbation
Native Reference 83°C (Fe³⁺) Baseline
G10A Negative shift Decreased Minimal
G43A Negative shift Decreased Minor
G10VG43A Large negative shift Significantly decreased Major

Properties

CAS No.

138635-16-2

Molecular Formula

C10H11NO3S2

Synonyms

rubredoxin, Clostridium pasteurianum

Origin of Product

United States

Scientific Research Applications

Structural Studies

Rubredoxin serves as a model for understanding the structure and function of iron-sulfur proteins due to its simplicity and well-characterized structure. The protein consists of approximately 52-54 amino acids, with a single iron atom coordinated by four cysteine residues. High-resolution crystallographic studies have provided insights into the conformational changes that occur during redox reactions.

Key Findings:

  • Conformational Changes : The reduction of rubredoxin leads to significant structural rearrangements, particularly involving nonpolar side chains that facilitate water penetration into the redox site. This phenomenon enhances the polarity of the environment and provides protons necessary for biochemical reactions .
  • Thermal Stability : Research indicates that rubredoxin exhibits remarkable thermal stability, which is essential for its function in thermophilic and mesophilic organisms .

Enzymatic Functions

Rubredoxin participates in various enzymatic processes, primarily as an electron transfer agent in biochemical pathways such as sulfur and nitrate reduction.

Applications:

  • Electron Transfer : Rubredoxin is involved in electron transport chains, facilitating the transfer of electrons between different substrates. This property is crucial for metabolic processes in anaerobic bacteria .
  • Catalytic Roles : The protein has been studied for its potential catalytic roles in biochemical reactions, including those involved in nitrogen fixation and sulfur metabolism. Its ability to stabilize different oxidation states makes it a valuable subject for enzymatic research .

Industrial Applications

Due to its unique properties, rubredoxin has potential applications in biotechnology and industrial processes.

Potential Uses:

  • Biocatalysis : Rubredoxin can be utilized as a biocatalyst in synthetic biology to drive reactions that require electron transfer. Its stability under various conditions makes it suitable for industrial applications where enzymes may be exposed to extreme environments .
  • Bioremediation : The ability of rubredoxin to participate in redox reactions suggests its potential use in bioremediation processes to detoxify environmental pollutants through microbial metabolism .

Case Studies

Several studies have highlighted the practical applications of rubredoxin:

  • NMR Studies : Research utilizing nuclear magnetic resonance (NMR) has shown that rubredoxin undergoes hyperfine-shifted signals, indicating its complex interactions within biological systems. These studies enhance our understanding of protein dynamics and interactions at the molecular level .
  • Structural Comparisons : Comparative studies between rubredoxins from different organisms have revealed variations in structure and function that are critical for adapting to specific environmental conditions .

Comparison with Similar Compounds

Iron Coordination and Cluster Types

  • CpRd vs. [2Fe-2S] Proteins: Unlike CpRd’s mononuclear Fe site, ferredoxins (e.g., Peptococcus aerogenes) feature [2Fe-2S] or [4Fe-4S] clusters. A C42A mutation in CpRd unexpectedly stabilizes a [2Fe-2S] cluster (Fe–Fe distance: 2.68 Å), demonstrating structural plasticity .
  • Metal Substitutions : CpRd tolerates metal substitutions (Co, Ni, Ga, Cd, Hg), with bond-length expansions up to 0.3 Å for larger metals (Cd, Hg) . In contrast, [2Fe-2S] proteins like Rieske ferredoxins exhibit rigid cluster geometries intolerant of such substitutions.

Hydrogen Bonding Networks

  • CpRd has six NH---S hydrogen bonds (3.1–3.9 Å), fewer than P. aerogenes ferredoxin (15–18 bonds). This difference correlates with cluster stability: CpRd’s Fe(Scys)₄ center prefers the −2 redox state, while [4Fe-4S] proteins stabilize −1 states .

Table 1: Structural Parameters of Rubredoxins

Organism PDB ID Metal Center NH---S Bonds Redox Potential (mV)
C. pasteurianum 1iro Fe(Scys)₄ 6 −50 (pH 7)
Pyrococcus furiosus 1caa Fe(Scys)₄ 8 −180 (pH 7)
Desulfovibrio gigas 1rdg Fe(Scys)₄ 7 −20 (pH 7)
C. pasteurianum C42A - [2Fe-2S] 5 Not reported

Functional and Redox Properties

  • Electron Transfer Efficiency : CpRd donates electrons to superoxide reductase (SOR) in Desulfovibrio baarsii as effectively as native rubredoxins, restoring activity in C13S SOR mutants .
  • Reduction Potential Modulation: Hydrogen bond lengths near the Fe center correlate with redox potentials. For example, V8 and V44 mutations in CpRd alter reduction potentials by 20–30 mV via solvent accessibility changes .

Table 2: Reduction Potentials of CpRd Variants

Mutation Redox Potential (mV) Hydrogen Bond Changes
Wild-type −50 Baseline
C42S (oxidized) −250 Fe–Oγ bond lengthening
V8A −70 Increased solvent exposure
V44A −30 Disrupted H-bond network

Thermal Stability and Conformational Flexibility

  • CpRd exhibits lower thermal stability than hyperthermophilic homologs (e.g., Pyrococcus furiosus rubredoxin). NMR studies reveal looser secondary structures in CpRd, attributed to fewer stabilizing interactions .
  • Zinc substitution in CpRd (Zn–S distance: 2.3 Å) mimics Fe coordination but reduces conformational flexibility, as seen in crystal structures .

Preparation Methods

Chromatographic Steps

Modern purification pipelines combine multiple chromatographic steps. After cell lysis, ammonium sulfate precipitation (30–60% saturation) precipitates rubredoxin while excluding higher-molecular-weight contaminants. The resolubilized pellet is applied to a Q-Sepharose anion-exchange column equilibrated with 20 mM Tris-HCl (pH 8.0). Rubredoxin elutes at approximately 150 mM NaCl, as confirmed by SDS-PAGE and UV-vis spectroscopy.

Gel filtration chromatography (e.g., Sephadex G-50) serves as a final polishing step, separating rubredoxin from residual aggregates or degraded fragments. The protein’s monomeric state (∼6 kDa) is verified by dynamic light scattering, ensuring homogeneity for structural studies.

Redox State Maintenance

Preserving the iron-sulfur cluster’s redox state is paramount. Anaerobic chambers (<1 ppm O₂) are employed during purification, with buffers sparged with argon or nitrogen. The addition of 2-mercaptoethanol (5 mM) or DTT (1 mM) prevents disulfide bond formation between cysteine ligands. For crystallization, reduced rubredoxin is maintained in a solution containing 10 mM sodium dithionite, which stabilizes the Fe²⁺ state.

Structural and Functional Characterization

Spectroscopic Analysis

Rubredoxin’s electronic absorption spectrum provides immediate feedback on cluster integrity. Oxidized (Fe³⁺) rubredoxin exhibits peaks at 380 nm (ε = 9,200 M⁻¹cm⁻¹) and 490 nm (ε = 8,700 M⁻¹cm⁻¹), while the reduced (Fe²⁺) form shows a broad absorption around 570 nm. Resonance Raman spectroscopy further confirms ligand coordination, with Fe-S stretching vibrations observed at 314 cm⁻¹ (oxidized) and 290 cm⁻¹ (reduced).

X-ray Crystallography

High-resolution crystal structures (1.5 Å) of C. pasteurianum rubredoxin revealed critical insights into redox-dependent conformational changes. The iron atom is tetrahedrally coordinated by four cysteine thiolates (Cys6, Cys9, Cys39, Cys42), with bond lengths shortening from 2.3 Å (Fe³⁺) to 2.1 Å (Fe²⁺) upon reduction. Mutagenesis studies targeting conserved glycines (G10V, G43A) demonstrated that steric perturbations alter midpoint potentials by −16 to −86 mV, underscoring the sensitivity of the redox-active site to local geometry.

Challenges and Troubleshooting

Cluster Degradation

Exposure to oxygen or prolonged storage above −80°C leads to iron-sulfur cluster disintegration. This manifests as a loss of red coloration and a shift in the UV-vis spectrum. Cluster reconstitution can be achieved by incubating apo-rubredoxin with FeCl₃ and Na₂S under anaerobic conditions, though yields rarely exceed 50%.

Aggregation During Crystallization

Rubredoxin’s hydrophobic surface patches promote aggregation, complicating crystallization. Screening additives such as 2-methyl-2,4-pentanediol (MPD) or polyethylene glycol (PEG 3350) at 15–20% (w/v) improves crystal morphology. Molecular dynamics simulations suggest that Leu41 acts as a gatekeeper, modulating water access to the metal center and influencing crystal packing .

Q & A

Q. What experimental techniques are recommended for quantifying rubredoxin in Clostridium pasteurianum?

To quantify rubredoxin, researchers often use the Folin-Ciocalteu (Lowry) method due to its sensitivity in detecting low protein concentrations . For structural analysis, UV-Vis spectroscopy is employed to monitor the iron-sulfur cluster’s redox state, while SDS-PAGE and Western blotting validate protein purity and identity. Ensure experimental protocols include triplicate measurements and controls for non-heme iron interference .

Q. How does rubredoxin contribute to electron transfer pathways in C. pasteurianum?

Rubredoxin acts as an electron carrier in anaerobic metabolism, transferring electrons between oxidoreductases and terminal enzymes like hydrogenases. Methodologically, its role can be probed via enzymatic assays (e.g., NADH-dependent reductase activity) or genetic knockout studies to observe metabolic disruptions. Differential expression analysis (RNA-seq) under varying redox conditions can further identify rubredoxin-linked pathways .

Q. What are the primary structural features of rubredoxin that enable its function?

Rubredoxin’s iron-sulfur cluster (Fe-S₄) is stabilized by cysteine residues in a conserved binding motif. Structural studies using X-ray crystallography or NMR reveal conformational flexibility at the metal center, which facilitates electron transfer. Researchers should compare wild-type and mutant structures (e.g., Cys→Ser substitutions) to assess cluster stability .

Advanced Research Questions

Q. How can NMR spectroscopy resolve hyperfine chemical shifts in rubredoxin’s iron-sulfur cluster?

High-resolution ¹H, ¹³C, and ¹⁵N NMR, combined with hybrid density functional theory (DFT) calculations, correlate hyperfine shifts with electronic structure. For example, B3LYP/6-311G** level calculations on a 104-atom model of C. pasteurianum rubredoxin predict Fermi contact spin densities that align with experimental shifts. Researchers should validate findings against X-ray structural data to resolve discrepancies in paramagnetic interactions .

Q. What methodological approaches elucidate rubredoxin’s role in interspecies electron transfer (IET) with Geobacter sulfurreducens?

Coculture experiments with G. sulfurreducens and transcriptomic analysis (RNA-seq) reveal that rubredoxin interacts with transmembrane polyferredoxin and cytochrome b₅ to accept extracellular electrons. Electrochemical assays (e.g., cyclic voltammetry) can quantify electron flux, while isotopic labeling tracks cobamide exchange, which modifies glycerol dehydratase activity in C. pasteurianum .

Q. How do cobamides produced by G. sulfurreducens influence rubredoxin-mediated nitrogenase expression in C. pasteurianum?

Cobamides act as cofactors for vanadium nitrogenase, which is upregulated under nitrogen-limiting conditions. Researchers can use LC-MS to quantify cobamide levels in cocultures and employ CRISPR-interference (CRISPRi) to silence rubredoxin-associated genes, observing subsequent nitrogenase activity via acetylene reduction assays .

Q. What challenges arise when reconciling X-ray crystallography and NMR data for rubredoxin’s Fe-S cluster?

X-ray structures may miss dynamic conformations due to crystal packing, whereas NMR captures solution-state dynamics. Advanced approaches include molecular dynamics simulations to model flexibility and variable-temperature NMR to probe thermal stability. Discrepancies in Fe-S bond lengths (e.g., 2.3 Å in X-ray vs. 2.5 Å in NMR) highlight the need for multi-technique validation .

Methodological Best Practices

  • Experimental Design : Use RNA-seq with differential expression analysis (e.g., DESeq2) to identify rubredoxin-linked genes under stress conditions .
  • Data Contradictions : Address conflicting structural data by integrating complementary techniques (e.g., EPR for redox state validation, Mössbauer spectroscopy for iron coordination analysis) .
  • Reproducibility : Document experimental protocols in line with Beilstein Journal guidelines, including detailed supplementary materials for protein purification and assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.